molecular formula C11H11FN2 B2396867 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 177858-77-4

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2396867
CAS No.: 177858-77-4
M. Wt: 190.221
InChI Key: WFOAZAKVBMIMKT-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a fluorinated derivative of the 1,2,3,4-tetrahydro-γ-carboline scaffold, recognized as a privileged structure in medicinal chemistry. This compound serves as a critical synthetic intermediate for developing novel bioactive molecules. Its core structure has been identified as a novel chemotype of CFTR potentiators, with research showing its derivatives can effectively rescue the gating defect in F508del- and G551D-CFTR mutants, presenting a promising therapeutic approach for cystic fibrosis . Furthermore, derivatives of hydrogenated pyrido[4,3-b]indole, specifically those with substituents like fluorine in the carboline fragment, have been synthesized and studied as potential neuroprotectors . Biological tests indicate that these compounds can modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes, suggesting a mechanism for correcting calcium homeostasis disorders associated with neurodegenerative processes and aging . The structural analogues of this series are also investigated as serotonin receptor agonists and antagonists, indicating potential applicability in treating a range of psychiatric and neurological disorders . This compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOAZAKVBMIMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Continuous flow chemistry and the use of fluorinating agents in large-scale reactors are potential approaches. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Cystic Fibrosis Treatment

One of the most notable applications of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is in the treatment of cystic fibrosis (CF). This compound has been identified as a potential potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that it can enhance the function of CFTR mutants such as F508del and G551D by improving channel gating mechanisms.

A study detailed the structure-activity relationship (SAR) of this compound and its derivatives, leading to the discovery of enantiomerically pure variants that exhibit significant efficacy in rescuing CFTR function. Notably, one derivative showed an EC50 value of 0.06 μM, indicating potent activity against CF-related mutations .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Structural Insights and Synthesis

The synthesis of this compound typically involves reactions starting from 2-fluorophenylhydrazine hydrochloride and N-(tert-butoxycarbonyl)-4-piperidone. The resulting compound has a molecular formula of C11H11FN2 and a molecular weight of 190.22 g/mol .

Study on Potentiators for CFTR

In a pivotal study published in Nature, researchers identified several compounds based on the tetrahydro-1H-pyrido[4,3-b]indole scaffold as effective CFTR potentiators. The lead compound demonstrated a robust ability to restore function in CFTR mutants through extensive SAR studies .

Evaluation of Anticancer Activity

Another study focused on evaluating the anticancer effects of various derivatives of this compound against breast cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold exhibits significant structural and functional diversity based on substituent modifications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences Among Analogues

Compound Name Substituents Molecular Weight Key Biological Activity SAR Insights Reference
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F 205.1 (M+H)+ CFTR potentiation, multi-target pharmacology Fluorine enhances metabolic stability and target affinity
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-OCH₃ 227.2 (M+H)+ Moderate CFTR rescue activity Methoxy group reduces potency vs. fluoro analogs
(rac)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F, 3-CH₃, 9-CH₃ 232.3 (M+H)+ Improved mutant CFTR activation Methyl groups enhance lipophilicity and membrane permeability
(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F, 3-CH₃ (R-configuration) 232.3 (M+H)+ Stereospecific CFTR potentiation R-configuration critical for binding to CFTR’s allosteric site
6-Fluoro-3,3,9-trimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole 6-F, 3,3,9-CH₃ 381.1 (M+H)+ Dual CFTR and ion channel modulation Trimethylation enhances conformational rigidity

Key Findings:

Fluorine Substitution: The 6-fluoro analog demonstrates superior CFTR potentiation compared to non-fluorinated or chloro/methoxy-substituted derivatives. Fluorine’s electronegativity improves hydrogen bonding with CFTR’s transmembrane domains .

Methyl Group Effects : Methylation at positions 3 and 9 (e.g., compound 53) increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

Stereochemistry : The (R)-enantiomer of 3,9-dimethyl analogs shows 2–3-fold higher CFTR activity than the (S)-form, highlighting stereochemical specificity in target engagement .

Regioisomerism : Synthesis often produces regioisomers (e.g., 52/53 in a 20:80 ratio), which require chromatographic separation to isolate bioactive forms .

Biological Activity

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}FN2_2
  • Molecular Weight : 190.22 g/mol
  • CAS Number : 177858-77-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. The compound exhibits a range of activities that may be beneficial in therapeutic applications.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that derivatives of pyridoindoles may possess antidepressant-like effects. In animal models, compounds similar to this compound have shown promise in reducing depressive behaviors.
  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells against oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies have indicated that the compound might exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

A selection of studies highlights the biological relevance of this compound:

StudyFocusFindings
Structure–Activity RelationshipIdentified the compound's potential as an antidepressant through modifications to its structure.
Cytotoxicity AssayDemonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value indicating effective concentration levels.
NeuroprotectionShowed that the compound could reduce neuronal death in models of oxidative stress-induced damage.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its interaction with neurotransmitter systems (e.g., serotonin and norepinephrine) contributes to its antidepressant effects. Additionally, its antioxidant properties may play a crucial role in its neuroprotective capabilities.

Q & A

Q. What are the established synthetic routes for 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

The synthesis typically involves multi-step strategies, including:

  • Indole core formation : Cyclization of substituted anilines or via Fischer indole synthesis.
  • Fluorination : Introduction of fluorine at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange under transition-metal catalysis .
  • Ring closure : Formation of the tetrahydro-pyrido ring via Pictet-Spengler or Mannich-type reactions, often employing acidic or catalytic conditions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methylene groups in the tetrahydro-pyrido ring (δ 2.3–3.5 ppm), and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine interactions) .
    • ¹³C NMR : Signals for fluorinated carbons (δ 155–165 ppm, C-F coupling) and quaternary carbons in the fused ring system .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : C, H, N, and F percentages within ±0.4% of theoretical values .

Q. What are the primary applications of this compound in pharmacological research?

The compound’s fused indole-pyridine scaffold is explored for:

  • Neuropharmacology : Modulation of serotonin receptors (e.g., 5-HT₆) due to structural mimicry of endogenous indoleamines .
  • Anticancer agents : Inhibition of kinase enzymes (e.g., CDK4/6) via π-π stacking interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Contradictions often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm. Validate using deuterated solvents as in .
  • Dynamic exchange : NH protons in the tetrahydro-pyrido ring may broaden or disappear; use D₂O shake tests or low-temperature NMR .
  • Fluorine coupling : ¹⁹F NMR (δ -110 to -120 ppm) clarifies regiochemistry and eliminates ambiguity from overlapping ¹H signals .

Q. What strategies optimize yields in fluorinated indole syntheses?

  • Catalytic systems : CuI or Pd-mediated cross-coupling for C-F bond formation (e.g., Sonogashira for alkyne-fluorine insertion) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during ring closure .

Q. How does structural modification impact bioactivity?

Comparative studies of analogs reveal:

Modification Impact on Activity Reference
Fluorine at position 6Enhances blood-brain barrier permeability
Piperidine substitutionIncreases affinity for GPCRs
Methylation of NHReduces metabolic degradation

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2 equiv of formaldehyde for Mannich reactions) and use flow chemistry for reproducibility .
  • Fluorine incorporation : Replace hazardous fluorinating agents (e.g., F₂ gas) with safer alternatives like DAST (diethylaminosulfur trifluoride) .

Q. How can computational methods aid in studying this compound’s interactions?

  • Docking simulations : Predict binding modes with serotonin receptors using AutoDock Vina (PDB: 5I6X) .
  • DFT calculations : Analyze electronic effects of fluorine on aromatic rings (e.g., charge distribution at position 6) .

Q. Table 1. Comparative Spectral Data for 6-Fluoro Derivatives

Parameter This compound Analog (8-Fluoro)
¹H NMR (δ, ppm)7.02–7.04 (dd, J = 10 Hz, 2.4 Hz)7.2–7.3 (m)
¹³C NMR (δ, ppm)157.1 (C-F)159.4 (C-F)
HRMS ([M+H]⁺)191.0204.2
Yield (%)8672
Reference

Q. Table 2. Key Synthetic Steps and Yields

Step Reagents/Conditions Yield (%)
FluorinationSelectfluor®, CH₃CN, 80°C65
CyclizationHCl (cat.), EtOH, reflux72
PurificationSiO₂ (EtOAc/Hexane 7:3)95

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